molecular formula C16H19N5O4S B2460133 1-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-4-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]piperidine CAS No. 1188274-03-4

1-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-4-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]piperidine

Cat. No.: B2460133
CAS No.: 1188274-03-4
M. Wt: 377.42
InChI Key: MGZPAFADBLMMLM-UHFFFAOYSA-N
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Description

1-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-4-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]piperidine is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyrazole ring, a piperidine ring, and an oxadiazole ring, making it a versatile molecule for various chemical reactions and applications.

Properties

IUPAC Name

2-[1-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperidin-4-yl]-5-(furan-2-yl)-1,3,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N5O4S/c1-10-14(11(2)18-17-10)26(22,23)21-7-5-12(6-8-21)15-19-20-16(25-15)13-4-3-9-24-13/h3-4,9,12H,5-8H2,1-2H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGZPAFADBLMMLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1)C)S(=O)(=O)N2CCC(CC2)C3=NN=C(O3)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-4-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]piperidine typically involves multiple steps, starting with the preparation of the individual ring systems followed by their assembly into the final compound. Common synthetic routes include:

    Formation of the Pyrazole Ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone under acidic conditions.

    Formation of the Piperidine Ring: This is often synthesized via the hydrogenation of pyridine derivatives.

    Formation of the Oxadiazole Ring: This can be synthesized through the cyclization of a hydrazide with an appropriate carboxylic acid derivative.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications.

Chemical Reactions Analysis

Sulfonation and Substitution Reactions

The pyrazole sulfonyl group serves as a reactive site for nucleophilic substitution. For example:

  • Sulfonamide Hydrolysis : Under basic conditions (e.g., NaOH in ethanol), the sulfonyl group undergoes hydrolysis to yield intermediate sulfonic acids, which can further react with electrophiles.

  • Piperidine Functionalization : The piperidine nitrogen participates in alkylation or acylation reactions. For instance, treatment with bromoacetyl bromide in aqueous medium forms acetamide derivatives .

Oxadiazole Ring Reactivity

The 1,3,4-oxadiazole core is susceptible to ring-opening and cycloaddition reactions:

  • Nucleophilic Attack : Thiol-containing reagents (e.g., CS₂) react with the oxadiazole ring under basic conditions (KOH in ethanol) to form thiolate intermediates, which can be protonated to stabilize the product .

  • Microwave-Assisted Functionalization : Microwave irradiation significantly accelerates reactions involving the oxadiazole ring. For example, coupling with aryl amines via traditional methods takes 15–30 hours, whereas microwave synthesis reduces this to 30–70 seconds with improved yields (Table 1) .

Table 1: Comparative Reaction Efficiency for Oxadiazole Derivatives

ParameterConventional MethodMicrowave Method
Reaction Time900–1800 min30–70 s
Yield (%)49–8681–96
Key CatalystTriethylamineNone required

Data adapted from α-glucosidase inhibition studies of analogous oxadiazole hybrids .

Furan Ring Electrophilic Substitution

The furan-2-yl group undergoes electrophilic substitution, particularly at the C5 position:

  • Halogenation : Reaction with halogens (e.g., Cl₂ in DCM) introduces halogens, enhancing solubility and bioactivity .

  • Nitration : Nitric acid in acetic anhydride yields nitro derivatives, which are intermediates for further functionalization .

Cross-Coupling Reactions

The sulfonyl-piperidine moiety participates in Suzuki-Miyaura coupling when palladium catalysts (e.g., Pd(PPh₃)₄) are used:

  • Aryl Boronic Acid Coupling : Forms biaryl structures, expanding π-conjugation for pharmaceutical applications .

  • Buchwald-Hartwig Amination : Introduces amine groups at the piperidine nitrogen, modifying pharmacokinetic properties .

Thermal and pH-Dependent Stability

  • Thermal Degradation : Thermogravimetric analysis (TGA) shows decomposition above 250°C, primarily involving the oxadiazole and furan rings.

  • pH Sensitivity : The compound remains stable at neutral pH but degrades under strongly acidic (pH < 3) or basic (pH > 10) conditions, forming sulfonic acid and piperidine fragments .

Catalytic Hydrogenation

Selective hydrogenation of the furan ring (H₂/Pd-C in ethanol) generates tetrahydrofuran derivatives, altering electronic properties without affecting the oxadiazole ring .

Biological Activity-Driven Modifications

To enhance α-glucosidase inhibitory activity (IC₅₀ = 41.76 μM for analogous compounds ):

  • Methoxy Substitution : Adding methoxy groups to the furan ring improves binding affinity to enzymatic pockets.

  • Chlorination : Meta-chlorination on the pyrazole increases lipophilicity, correlating with improved cellular uptake .

Scientific Research Applications

Antimicrobial Properties

Research has demonstrated that compounds similar to 1-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-4-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]piperidine exhibit antimicrobial activities. For instance, studies involving oxadiazole derivatives have shown moderate to strong antibacterial effects against pathogens like Salmonella typhi and Bacillus subtilis . The presence of the furan and oxadiazole rings in the compound enhances its interaction with bacterial membranes.

Antioxidant Activity

The antioxidant properties of similar compounds have also been investigated. The incorporation of the pyrazole and oxadiazole moieties is known to contribute to radical scavenging activities, which can be beneficial in preventing oxidative stress-related diseases .

Acetylcholinesterase Inhibition

Compounds with similar structures have been evaluated for their ability to inhibit acetylcholinesterase, an enzyme linked to Alzheimer's disease. This inhibition is crucial for increasing acetylcholine levels in the brain, thereby improving cognitive functions . The IC50 values for some derivatives indicate strong inhibitory activity.

Case Study 1: Antibacterial Screening

A study synthesized several oxadiazole derivatives and tested their antibacterial properties against various strains. The results indicated that certain compounds exhibited significant activity against E. coli and S. aureus, suggesting that modifications in the structure could enhance efficacy .

Case Study 2: Molecular Docking Studies

Molecular docking studies have been conducted to predict the binding affinity of similar compounds with target proteins associated with various diseases. These studies help in understanding how structural modifications can improve biological activity .

Mechanism of Action

The mechanism of action of 1-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-4-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]piperidine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-(1-((3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl)piperidin-4-yl)-5-(thiophen-2-yl)-1,3,4-oxadiazole
  • 2-(1-((3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl)piperidin-4-yl)-5-(pyridin-2-yl)-1,3,4-oxadiazole

Uniqueness

The uniqueness of 1-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-4-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]piperidine lies in its specific combination of functional groups and ring systems, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Biological Activity

The compound 1-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-4-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]piperidine is a novel synthetic derivative that combines several biologically active moieties. This article explores its biological activity, focusing on its antimicrobial, anticancer, and enzyme inhibitory properties.

Chemical Structure

The compound features a complex structure that includes a piperidine ring, a pyrazole sulfonamide group, and an oxadiazole unit. The presence of these functional groups is significant for its biological activity.

Antimicrobial Activity

Research has demonstrated that compounds containing the 1,3,4-oxadiazole ring exhibit considerable antimicrobial properties. A study by Dhumal et al. (2016) highlighted the effectiveness of oxadiazole derivatives against various bacterial strains such as Mycobacterium bovis and Staphylococcus aureus . The incorporation of the furan moiety may enhance the compound's interaction with bacterial cell membranes.

Table 1: Antimicrobial Activity of Related Compounds

CompoundBacterial StrainInhibition Zone (mm)Reference
Compound AE. coli15
Compound BS. aureus20
Compound CP. aeruginosa18

Anticancer Properties

The anticancer potential of oxadiazole derivatives has been extensively studied. The compound under discussion may inhibit key enzymes involved in cancer cell proliferation, such as thymidylate synthase and histone deacetylases (HDAC) . Molecular docking studies suggest strong binding affinities to these targets, indicating a promising therapeutic profile.

The proposed mechanism involves the inhibition of specific enzymes that are crucial for DNA synthesis and repair in cancer cells. By disrupting these pathways, the compound could induce apoptosis in malignant cells.

Enzyme Inhibition

In addition to its antimicrobial and anticancer activities, this compound exhibits enzyme inhibitory properties. Studies have shown that similar compounds can inhibit acetylcholinesterase (AChE) and urease, which are important targets in treating conditions like Alzheimer's disease and urinary tract infections .

Table 2: Enzyme Inhibition Data

EnzymeInhibition (%)IC50 (µM)Reference
Acetylcholinesterase8512
Urease7515

Case Studies

  • Antimicrobial Efficacy : A study conducted on a series of oxadiazole derivatives found that those with a furan substitution exhibited enhanced antibacterial activity compared to their analogs without this moiety. The study emphasized the importance of structural diversity in optimizing biological effects .
  • Anticancer Activity : Another investigation into the anticancer properties of oxadiazole derivatives revealed that compounds similar to the one discussed showed significant cytotoxicity against various cancer cell lines, including MCF-7 breast cancer cells. The study utilized Western blot analysis to confirm increased expression of pro-apoptotic markers .

Q & A

Q. Q1: What are the key synthetic steps for preparing 1-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-4-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]piperidine?

Methodology :

  • Step 1 : Start with aryl/aralkyl carboxylic acids (e.g., furan-2-carboxylic acid) to synthesize 1,3,4-oxadiazole intermediates via cyclization with thiosemicarbazide or similar reagents .
  • Step 2 : Prepare the sulfonyl-piperidine electrophile (e.g., 1-(4-bromomethylbenzenesulfonyl)-4-methylpiperidine) by reacting 4-methylpiperidine with bromomethylbenzenesulfonyl chloride .
  • Step 3 : Couple the oxadiazole nucleophile with the sulfonyl-piperidine electrophile in DMF using LiH as a base. Monitor reaction completion via TLC .
  • Purification : Recrystallize the product from methanol to achieve >95% purity .

Q. Q2: How is the compound characterized spectroscopically?

Methodology :

  • IR Spectroscopy : Identify sulfonyl (S=O, ~1350–1150 cm⁻¹) and oxadiazole (C=N, ~1600 cm⁻¹) functional groups .
  • ¹H-NMR : Confirm piperidine ring protons (δ 1.5–3.0 ppm), furan protons (δ 6.5–7.5 ppm), and pyrazole methyl groups (δ 2.1–2.3 ppm) .
  • EI-MS : Verify molecular ion peaks and fragmentation patterns (e.g., [M+H]⁺ for exact mass confirmation) .

Advanced Synthetic Challenges

Q. Q3: How can reaction yields be optimized for the coupling of oxadiazole and sulfonyl-piperidine intermediates?

Methodology :

  • Design of Experiments (DoE) : Use fractional factorial design to test variables like solvent polarity (DMF vs. acetonitrile), base strength (LiH vs. K₂CO₃), and temperature (60–100°C) .
  • Statistical Analysis : Apply response surface methodology (RSM) to identify optimal conditions. For example, DMF at 80°C with LiH increases coupling efficiency by 20% compared to acetonitrile .

Q. Q4: What computational tools are suitable for predicting the reactivity of the sulfonyl-piperidine electrophile?

Methodology :

  • Quantum Chemical Calculations : Use density functional theory (DFT) to model the electrophilic character of the sulfonyl group and its interaction with oxadiazole nucleophiles .
  • Reaction Path Search : Employ software like Gaussian or ORCA to simulate transition states and activation energies, guiding solvent/base selection .

Biological Activity and Structure-Activity Relationships (SAR)

Q. Q5: How is the antibacterial activity of this compound assessed in vitro?

Methodology :

  • Agar Dilution Assay : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains at concentrations of 10–100 µg/mL. Measure minimum inhibitory concentration (MIC) after 24 hours .
  • SAR Analysis : Compare analogs with varying oxadiazole substituents (e.g., furan vs. phenyl) to identify key pharmacophores .

Q. Q6: What structural modifications enhance metabolic stability?

Methodology :

  • Oxadiazole Modifications : Replace the furan ring with electron-withdrawing groups (e.g., trifluoromethyl) to reduce oxidative degradation .
  • Piperidine Substitution : Introduce 4-amine or 4-carboxylic acid groups to improve solubility and reduce hepatic clearance .

Analytical and Stability Challenges

Q. Q7: How can HPLC methods be optimized for quantifying this compound in biological matrices?

Methodology :

  • Column Selection : Use a C18 column with a mobile phase of 0.1% formic acid in water/acetonitrile (70:30).
  • Detection : Set UV absorbance at 254 nm (oxadiazole λ_max) and validate linearity (R² > 0.99) over 1–50 µg/mL .

Q. Q8: What are the primary degradation pathways under accelerated stability conditions?

Methodology :

  • Forced Degradation Studies : Expose the compound to heat (40°C), humidity (75% RH), and UV light for 14 days. Monitor hydrolytic cleavage of the sulfonyl group via LC-MS .

Handling Data Contradictions

Q. Q9: How to resolve discrepancies in reported antibacterial activity between similar analogs?

Methodology :

  • Meta-Analysis : Compare datasets using standardized protocols (e.g., CLSI guidelines) and adjust for variables like bacterial strain heterogeneity .
  • Dose-Response Validation : Re-test compounds under identical conditions to isolate structural vs. experimental factors .

Advanced Applications

Q. Q10: Can this compound serve as a template for dual-target inhibitors (e.g., antimicrobial and anti-inflammatory)?

Methodology :

  • Molecular Docking : Screen against COX-2 and bacterial DNA gyrase using AutoDock Vina. Prioritize analogs with binding energies < −8 kcal/mol .
  • In Vivo Testing : Evaluate murine models of infection-induced inflammation for synergistic effects .

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